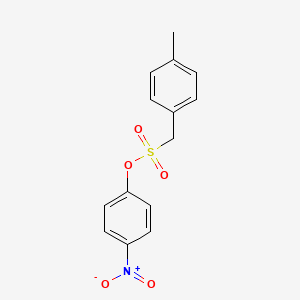
4-Nitrophenyl (4-methylphenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (4-methylphenyl)methanesulfonate is an organic compound with the molecular formula C14H13NO5S. It is a sulfonate ester derived from methanesulfonic acid and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitrophenyl group and a methylphenyl group attached to a methanesulfonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methylphenyl)methanesulfonate typically involves the reaction of 4-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: The major product is 4-amino-4-methylphenylmethanesulfonate.
Hydrolysis: The products are 4-nitrophenol and 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (4-methylphenyl)methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and as a leaving group in nucleophilic substitution reactions.
Biology: The compound is employed in enzyme assays to study the activity of sulfatases and other hydrolases.
Medicine: It serves as a model compound in the development of pharmaceuticals, especially in the study of drug metabolism and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (4-methylphenyl)methanesulfonate involves the cleavage of the sulfonate ester bond. In biological systems, this cleavage can be catalyzed by enzymes such as sulfatases, leading to the release of 4-nitrophenol and 4-methylbenzenesulfonic acid. The nitrophenol moiety can further undergo reduction or conjugation reactions, depending on the cellular environment .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Methanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
4-Nitrophenyl Methyl Sulfite: Contains a sulfite group instead of a sulfonate group.
4-Methylphenyl Methanesulfonate: Lacks the nitro group on the phenyl ring.
Uniqueness
4-Nitrophenyl (4-methylphenyl)methanesulfonate is unique due to the presence of both nitrophenyl and methylphenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in biochemical studies .
Propiedades
Número CAS |
50626-78-3 |
|---|---|
Fórmula molecular |
C14H13NO5S |
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-4-12(5-3-11)10-21(18,19)20-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Clave InChI |
RBVBDCMMNRUAPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
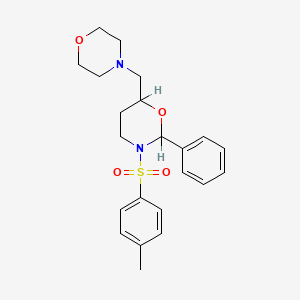
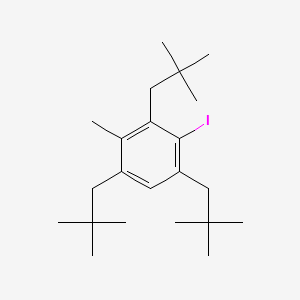
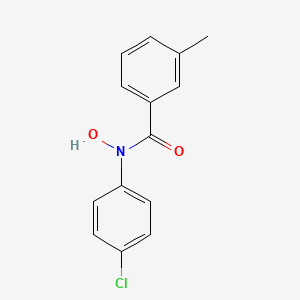
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
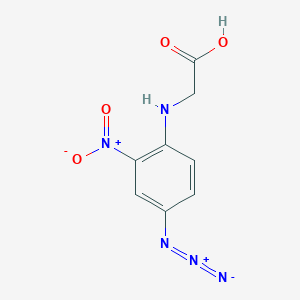
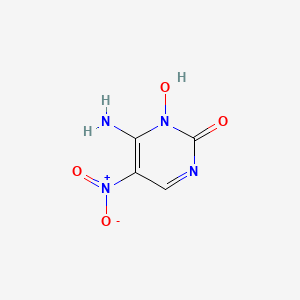




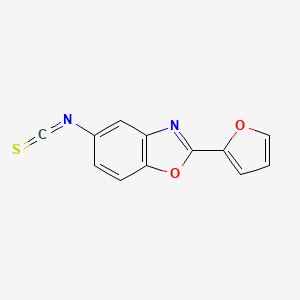
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
